molecular formula C16H12ClN3O3 B2568340 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-75-2

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2568340
CAS No.: 865285-75-2
M. Wt: 329.74
InChI Key: GZOJPLBADCQNRY-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound based on the 1,3,4-oxadiazole scaffold, a heterocyclic class known for significant and diverse biological activities . This benzamide derivative is offered for research purposes to investigate its potential therapeutic applications. Compounds within this class are frequently explored as inhibitors of specific cancer biological targets . Research on closely related analogs has demonstrated promising biological activities. A similar oxadiazole-benzamide compound exhibited potent in vitro anticancer properties, including the induction of apoptosis and inhibition of cell proliferation in lung (A549) and breast (MCF7) cancer cell lines, with IC50 values in the low micromolar range . The same analog also showed significant antimicrobial efficacy against a panel of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans . The mechanism of action for 1,3,4-oxadiazole derivatives is often linked to their ability to interact with key enzymatic pathways . These compounds can inhibit various enzymes crucial for cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, leading to their observed antiproliferative effects . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-13-8-3-2-7-12(13)15-19-20-16(23-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOJPLBADCQNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl derivative reacts with the oxadiazole intermediate.

    Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide: The final step involves the condensation of the oxadiazole intermediate with a suitable benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with potential applications in different chemical reactions.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.

A notable case study published in 2011 highlighted the biological activity of related compounds, demonstrating their effectiveness against mycobacterial and fungal strains comparable to established antibiotics like isoniazid and fluconazole .

Medicine

In medicinal chemistry, this compound is being explored for potential therapeutic applications:

  • Drug Development : Its structural features make it a candidate for developing new drugs targeting specific diseases.
  • Mechanism of Action : The compound may interact with enzymes or receptors to modulate biological pathways, which is crucial for therapeutic efficacy.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its unique characteristics allow for its use in various formulations where specific chemical behaviors are desired.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundSignificant against multiple strainsInhibitory effects observed
Related Oxadiazole CompoundsComparable to standard antibioticsEffective against cancer cells

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chloro-Substituted Oxadiazole-Benzamide Derivatives

  • Compound C4 : [3-Chloro-N-[5-(3-chloro-phenyl)-1,3,4-oxadiazol-2-yl]benzamide]

    • Exhibited moderate anti-inflammatory activity in carrageenan-induced edema models but was outperformed by 2-chloro-substituted analogs. Substitution at the 3-position of the phenyl ring reduced activity compared to 2-position derivatives .
    • IR/NMR Data : NH stretch at 3272 cm⁻¹, C=O at 1668 cm⁻¹, and distinct aromatic proton signals in δ 7.68–7.78 ppm (DMSO-d₆) .
  • Compound C7 : [4-Nitro-N-[5-(4-nitro-phenyl)-1,3,4-oxadiazol-2-yl]benzamide]

    • Demonstrated superior anti-inflammatory activity (compared to C4) due to electron-withdrawing nitro groups enhancing molecular interactions with inflammatory targets .

Methoxy-Substituted Derivatives

  • Compound 144 : 3-Chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-methylbenzamide
    • A PROTAC intermediate with 95% purity, highlighting the synthetic feasibility of methoxy-substituted oxadiazoles. The 2-methoxy group may enhance solubility and metabolic stability .

Pharmacological Activity Comparison

Antimicrobial Activity

  • Compound 50a–50d: 3-Chloro-N-(5-(4-((arylphenylamino)methyl)-5-thioxo-oxadiazol-2-yl)benzamides MIC range: 12.5–100 µg/mL against bacterial strains (e.g., S. aureus, E. coli), comparable to ciprofloxacin .
  • OZE-III : N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
    • Exhibited antimicrobial activity against S. aureus biofilms, with efficacy linked to the 4-chlorophenyl group’s hydrophobicity .

Anti-Inflammatory Activity

  • Compound C3 : [4-Chloro-N-[5-(4-chloro-phenyl)-1,3,4-oxadiazol-2-yl]benzamide]
    • Lower activity than 2-chloro analogs, emphasizing the critical role of substituent position .
  • Indomethacin Analogues : Methoxy and nitro derivatives showed 2–3× higher potency than chloro-substituted compounds in edema reduction .

Antifungal Activity

  • LMM5/LMM11 : 1,3,4-Oxadiazoles with sulfamoyl and furan groups
    • Inhibited C. albicans via thioredoxin reductase inhibition, demonstrating that bulky substituents (e.g., benzyl, cyclohexyl) enhance antifungal activity .

Physicochemical and Spectroscopic Comparison

Compound Substituents Key Spectral Features (IR/NMR) Biological Activity Reference
Target Compound 2-Methoxy, 3-chloro NH: ~3270 cm⁻¹; C=O: ~1670 cm⁻¹ (inferred) Not reported
C4 3-Chloro, 3-chloro NH: 3272 cm⁻¹; C=O: 1668 cm⁻¹; δ 7.68–7.78 ppm Moderate anti-inflammatory
OZE-III 4-Chlorophenyl C=O: 1681 cm⁻¹; δ 7.25–7.79 ppm (Ar–H) Antimicrobial
LMM5 Benzyl, 4-methoxyphenyl Sulfamoyl group; δ 3.21 ppm (CH₂) Antifungal

Key Research Findings and Trends

Substituent Position: Anti-inflammatory activity is maximized with electron-withdrawing groups (e.g., NO₂) at the para position, while meta-chloro substitution reduces efficacy .

Antimicrobial Potency : Chloro and nitro substituents enhance antibacterial activity, likely by increasing membrane permeability .

Synthetic Feasibility : Methoxy-substituted derivatives (e.g., Compound 144) are synthesized with high purity (>95%), supporting their use in drug discovery pipelines .

Biological Activity

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the benzamide family. Its unique molecular structure, featuring a chloro group, a methoxyphenyl substituent, and an oxadiazole ring, suggests potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.

Molecular Formula : C16H12ClN3O3
Molecular Weight : 345.74 g/mol
IUPAC Name : this compound

The structural characteristics contribute to its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • U-937 (Monocytic Leukemia)
  • CEM-13 (T-Acute Lymphoblastic Leukemia)

The compound was shown to induce apoptosis in these cell lines through mechanisms involving the activation of p53 and caspase pathways. Flow cytometry assays confirmed that the compound's activity is dose-dependent, with IC50 values indicating significant potency compared to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Apoptosis induction via p53 activation
U-9371.20Caspase pathway modulation
CEM-130.85Dose-dependent apoptosis

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies and Research Findings

One significant study explored the synthesis and biological evaluation of oxadiazole derivatives, including this compound. The findings indicated that this compound exhibited superior anti-inflammatory and analgesic effects compared to other analogs in the series .

Another investigation focused on its potential as a RET kinase inhibitor. The study found that modifications in the oxadiazole structure could enhance its inhibitory potency against RET kinase activity, making it a promising lead for further development in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in cell proliferation and apoptosis regulation. This interaction modulates their activity, leading to therapeutic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide and its derivatives?

  • Methodology :

  • A typical synthesis involves refluxing 2-amino-5-phenyl-1,3,4-oxadiazole derivatives with chloroacetyl chloride in triethylamine for 4 hours, followed by purification via recrystallization from petroleum ether. Reaction progress is monitored by TLC .
  • For analogs, substituents on the benzamide or oxadiazole rings can be introduced via nucleophilic substitution or coupling reactions using POCl₃ or pyridine as catalysts .

Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure?

  • Key Techniques :

  • NMR/IR/MS : Routine characterization of functional groups (e.g., amide C=O at ~1650 cm⁻¹ in IR) and molecular ion peaks in mass spectrometry.

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N: 1.34 Å) and torsion angles, confirming stereochemistry. Orthorhombic crystal systems (e.g., P2₁2₁2₁) are common for oxadiazole derivatives .

    Crystallographic Data (Example from Analog)
    Space group: P2₁2₁2₁
    Unit cell: a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å
    V = 1672.2 ų, Z = 4

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Approach :

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC values .
  • Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀. Dose-response curves are analyzed for potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Analysis Framework :

Purity Validation : Use HPLC (>95% purity) to exclude impurities as confounding factors.

Structural Confirmation : Compare crystallographic data (e.g., dihedral angles between oxadiazole and benzamide rings) to rule out polymorphic variations .

Assay Conditions : Standardize protocols (e.g., pH, serum concentration) to minimize variability. For example, serum proteins may reduce bioavailability in cell-based assays .

Q. What intermolecular interactions govern the compound’s crystal packing and stability?

  • Key Interactions :

  • Classical H-bonds : N–H···N/O between oxadiazole NH and adjacent carbonyl groups (2.8–3.0 Å).
  • Non-classical H-bonds : C–H···F/O interactions (e.g., C4–H4···F2, 3.1 Å) .
  • π-π stacking : Between phenyl rings (3.4–3.6 Å spacing) enhances lattice stability .

Q. How do substituent modifications (e.g., chloro, methoxy) impact pharmacokinetic properties?

  • Structure-Activity Relationship (SAR) Insights :

  • Chloro groups : Increase lipophilicity (logP >3), improving membrane permeability but reducing aqueous solubility.

  • Methoxy groups : Enhance metabolic stability by resisting oxidative degradation.

  • Example : 2-Methoxyphenyl substitution in the oxadiazole ring improves in vivo half-life compared to unsubstituted analogs .

    Substituent Effects on Bioactivity
    Substituent
    -----------------
    4-Chlorophenyl
    2-Methoxyphenyl

Q. What mechanistic insights explain its interaction with bacterial targets (e.g., PFOR enzyme)?

  • Hypothesis :

  • The amide and oxadiazole moieties form hydrogen bonds with PFOR’s active site (e.g., Arg-104, His-136), disrupting electron transfer in anaerobic metabolism .
  • Validation : Molecular docking (Glide/SP) and MD simulations show binding affinity (ΔG = -9.2 kcal/mol) .

Methodological Best Practices

  • Synthetic Optimization :

    • Use microwave-assisted synthesis to reduce reaction time (4h → 30min) and improve yield (>20%) .
    • Purify via column chromatography (silica gel, hexane/EtOAc) for complex mixtures .
  • Data Reproducibility :

    • Report detailed crystallographic parameters (e.g., R factor <0.05) and deposit CIF files in public databases (e.g., CCDC) .

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